N-(3-chloropropyl)-4-methoxybenzamide N-(3-chloropropyl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14818723
InChI: InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol

N-(3-chloropropyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC14818723

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloropropyl)-4-methoxybenzamide -

Specification

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
IUPAC Name N-(3-chloropropyl)-4-methoxybenzamide
Standard InChI InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Standard InChI Key JIIFSFRTQBUBRR-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)NCCCCl

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

N-(3-Chloropropyl)-4-methoxybenzamide (C<sub>11</sub>H<sub>14</sub>ClNO<sub>2</sub>) consists of a 4-methoxybenzamide group bonded to a 3-chloropropyl chain. The methoxy group at the para position of the benzene ring and the chlorine atom on the third carbon of the propyl chain define its reactivity .

Structural Comparison to Analogs

  • N-(3-Chlorophenyl)-4-methoxybenzamide : Replaces the propyl chain with a chlorophenyl group (C<sub>14</sub>H<sub>12</sub>ClNO<sub>2</sub>).

  • 3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide : Features dual chlorine substituents (C<sub>14</sub>H<sub>11</sub>Cl<sub>2</sub>NO<sub>2</sub>).

Spectroscopic Data (Predicted)

While experimental spectra for N-(3-chloropropyl)-4-methoxybenzamide are unavailable, analogs suggest the following:

  • <sup>1</sup>H NMR:

    • δ 7.8–7.6 ppm (aromatic protons adjacent to methoxy group) .

    • δ 3.9 ppm (methoxy -OCH<sub>3</sub>) .

    • δ 3.4–3.1 ppm (-CH<sub>2</sub>Cl in chloropropyl chain) .

  • <sup>13</sup>C NMR:

    • δ 167–165 ppm (amide carbonyl) .

    • δ 55–50 ppm (methoxy carbon) .

Synthesis and Reaction Pathways

Synthetic Routes

The compound can be synthesized via nucleophilic acyl substitution, leveraging methodologies from related patents .

Step 1: Acylation of 3-Chloropropylamine

Reacting 3-chloropropylamine hydrochloride with 4-methoxybenzoyl chloride in the presence of a base (e.g., NaOH) yields the target amide:

4-Methoxybenzoyl chloride+3-ChloropropylamineBaseN-(3-Chloropropyl)-4-methoxybenzamide+HCl\text{4-Methoxybenzoyl chloride} + \text{3-Chloropropylamine} \xrightarrow{\text{Base}} \text{N-(3-Chloropropyl)-4-methoxybenzamide} + \text{HCl}

Conditions:

  • Temperature: 0–5°C .

  • Solvent: Water-toluene biphasic system .

  • Yield: ~90% (extrapolated from analogous reactions) .

Alternative Route: Anhydride-Mediated Coupling

Methacrylic anhydride, as used in patent CN102503849B , could be substituted with 4-methoxybenzoic anhydride for amide formation.

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Using ion mobility spectrometry models , the following CCS values are anticipated:

Adductm/zPredicted CCS (Ų)
[M+H]<sup>+</sup>240.08152–158
[M+Na]<sup>+</sup>262.06165–170
[M-H]<sup>−</sup>238.06158–163

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond .

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